molecular formula C13H12N4 B1677688 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine CAS No. 105650-23-5

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine

Cat. No.: B1677688
CAS No.: 105650-23-5
M. Wt: 224.26 g/mol
InChI Key: UQVKZNNCIHJZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine that is formed during the cooking of meat at high temperatures. It is one of the most abundant heterocyclic amines found in cooked meat and has been classified as a possible human carcinogen by the International Agency for Research on Cancer .

Mechanism of Action

Target of Action

PhIP, also known as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, primarily targets the insulin receptor substrate 1 protein (IRS-1) . This protein plays a crucial role in regulating glucose transporter translocation in skeletal muscle cells . Additionally, PhIP may also regulate the growth and survival of pancreatic beta cells .

Mode of Action

PhIP interacts with its primary target, the insulin receptor substrate 1 protein, to regulate glucose transporter translocation in skeletal muscle cells . This interaction results in changes in glucose transport and insulin signaling, which can have significant effects on cellular metabolism .

Biochemical Pathways

PhIP is involved in several biochemical pathways. It has been shown to stimulate cell proliferation through the regulation of cyclin transcription and has an anti-apoptotic activity through AKT1 phosphorylation and activation . It also plays a role in the regulation of cell morphology and cytoskeletal organization . Furthermore, PhIP is metabolized by the cytochrome P450 enzyme CYP1A1, leading to the formation of genotoxic metabolites .

Pharmacokinetics

PhIP’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract following ingestion . It is then distributed throughout the body, with a significant portion potentially being retained in adipose tissues . Metabolism of PhIP involves the cytochrome P450 enzyme CYP1A1, which converts PhIP into genotoxic metabolites . These metabolites are then excreted from the body .

Result of Action

The molecular and cellular effects of PhIP’s action are significant. Its interaction with the insulin receptor substrate 1 protein can lead to changes in glucose transport and insulin signaling, affecting cellular metabolism . Additionally, the genotoxic metabolites produced by PhIP’s metabolism can cause DNA damage, potentially leading to mutations and cancer .

Action Environment

The action of PhIP can be influenced by various environmental factors. For instance, the formation of PhIP is associated with the high-temperature cooking of meat . Therefore, dietary habits and cooking methods can significantly influence the levels of PhIP exposure. Furthermore, the activity of the CYP1A1 enzyme, which metabolizes PhIP, can be influenced by genetic factors and exposure to other environmental chemicals .

Biochemical Analysis

Biochemical Properties

PhIP interacts with various enzymes and proteins. For instance, it is known to interact with enzymes such as CYP1A1, CYP1A2, SULT1A1, and UGT1A1 . These enzymes play a crucial role in the activation of PhIP. The nature of these interactions involves the conversion of PhIP into its active form, which can then exert its effects on the body .

Cellular Effects

PhIP has been shown to induce changes in gene expression within cells, particularly those related to inflammation, diabetes, and cancer . It influences cell function by modulating genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades . It also impacts gene expression, cellular metabolism, and cell signaling pathways .

Molecular Mechanism

At the molecular level, PhIP exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to down-regulate early growth response 1 (EGR1) and prostaglandin synthase 2 (COX-2) via c-Fos, while up-regulating insulin binding protein 5 (IBP5) .

Temporal Effects in Laboratory Settings

The effects of PhIP can change over time in laboratory settings. For instance, PhIP has been shown to induce gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer over a period of 72 hours .

Dosage Effects in Animal Models

The effects of PhIP can vary with different dosages in animal models. For instance, PhIP has been shown to induce chromosomal aberrations, form PhIP-DNA adducts in colon mucosa, and cause colon and mammary carcinomas in animal models .

Metabolic Pathways

PhIP is involved in various metabolic pathways. It is known to interact with enzymes such as CYP1A1, CYP1A2, SULT1A1, and UGT1A1, which play a crucial role in its metabolism .

Transport and Distribution

PhIP can be transported and distributed within cells and tissues. For instance, it has been shown that the percent retention of PhIP over a 24-hour period was significantly higher in adipocytes than in HepG2 and Caco-2 cell lines .

Subcellular Localization

PhIP is localized mainly in the nucleoplasm of human cells . In addition, it has also been found in the nucleoli rim . The subcellular localization of PhIP can affect its activity or function within the cell .

Chemical Reactions Analysis

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has widespread applications in scientific research. It is used in studies related to cancer research due to its carcinogenic properties. It is also used in the field of biochemistry to study the effects of dietary carcinogens on human health . Additionally, it has applications in the study of gene expression changes related to inflammation, diabetes, and cancer .

Comparison with Similar Compounds

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is similar to other heterocyclic aromatic amines such as 2-amino-3-methylimidazo[4,5-f]quinoline and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline. it is unique in its formation from the reaction of phenylacetaldehyde with creatinine in the presence of formaldehyde and ammonia . The specific conditions required for its formation and its abundance in cooked meat make it distinct from other similar compounds .

Properties

IUPAC Name

1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVKZNNCIHJZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037628
Record name 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gray-white solid; [Merck Index], Solid
Record name 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19511
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in methanol, DMSO
Record name 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000001 [mmHg]
Record name 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19511
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

The heterocyclic amines (HCAs) are a family of mutagenic/carcinogenic compounds produced during the pyrolysis of creatine, amino acids, and proteins. The major subclass of HCAs found in the human diet comprise the aminoimidazoazaarenes (AIAs) 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx), and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). All, except DiMeIQx, have been shown to be carcinogenic in animals ... It is now known that metabolic activation leading to the formation of DNA adducts is critical for mutagenicity and carcinogenicity of these compounds. All of the AIAs studied adduct to the guanine base, the major adduct being formed at the C8 position. Two AIAs, IQ and MeIQx, also form minor adducts at the N2 position of guanine. A growing body of literature has reported on the mutation spectra induced by AIA-guanine adducts. Studies of animal tumors induced by AIAs have begun to relate AIA-DNA adduct-induced mutagenic events with the mutations found in critical genes associated with oncogenesis ..., PhIP has potent estrogenic activity inducing transcription of estrogen (E2)-regulated genes, proliferation of E(2)-dependent cells, up-regulation of progesterone receptor, and stimulation of mitogen-activated protein kinase signaling ... This report ... shows ... that PhIP at doses as low as of 10-11 mol/L has direct effects on a rat pituitary lactotroph model (GH3 cells) and is able to induce cell proliferation and the synthesis and secretion of prolactin. This PhIP-induced pituitary cell proliferation and synthesis and secretion of prolactin can be attenuated by an estrogen receptor (ER) inhibitor, implying that PhIP effects on lactotroph responses are ERalpha mediated. In view of the strong association between estrogen, progesterone, prolactin, and breast cancer, the PhIP repertoire of hormone-like activities provides further mechanistic support for the tissue-specific carcinogenicity of the chemical. Furthermore, the recent epidemiology studies that report an association between consumption of cooked red meat and premenopausal and postmenopausal human breast cancer are consonant with these observations., ... In addition to its genotoxic properties, recent studies have shown that PhIP can activate estrogen receptor-mediated signaling pathways at doses that are similar to those that may be present in the body following consumption of a cooked meat meal ... /This/ study ... examined whether such doses of PhIP can affect estrogen receptor-independent signal transduction via the mitogen-activated protein kinase (MAPK) extracellular signal-related kinase (ERK) pathway to influence proliferation and migration in the human mammary epithelial cell line MCF10A and the prostate cancer cell line PC-3. At doses shown to have a proliferative effect on MCF10A cells (10-11 to 10-7 mol/L), PhIP induced a rapid, transient increase in phosphorylation of both MAPK/ERK kinase 1/2 and ERKs. Inhibition of this pathway significantly reduced the PhIP-induced proliferation of MCF10A cells and the migration of PC-3 cells. The data presented here show that levels of PhIP that approximate to human dietary exposure stimulate cellular signaling pathways and result in increased growth and migration, processes linked to the promotion and progression of neoplastic disease. These findings provide strong evidence that PhIP acts as a tumor initiator and promoter and that dietary exposure to this compound could contribute to carcinogenesis in humans., Beta-catenin/T-cell factor (Tcf) signaling is constitutively active in the majority of human colorectal cancers, and there are accompanying changes in Bcl-2 expression. Similarly, 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP)-induced colon tumors in the rat have increased beta-catenin and elevated Bcl-2. To examine the possible direct transcriptional regulation of rat Bcl-2 by beta-catenin/Tcf, /the authors/cloned and characterized the corresponding promoter region and found 70.1% similarity with its human counterpart, BCL2. Bcl-2 promoter activity was increased in response to LiCl and exogenous beta-catenin, including oncogenic mutants of beta-catenin found in PhIP-induced colon tumors. Protein/DNA arrays identified E2F1, but not beta-catenin/Tcf, as interacting most strongly with the rat Bcl-2 promoter. Exogenous E2F1 increased the promoter activity of rat Bcl-2, except in mutants lacking the E2F1 sites. As expected, beta-catenin induced its downstream target c-Myc, as well as E2F1 and Bcl-2, and this was blocked by siRNA to c-Myc or E2F1. These findings suggest an indirect pathway for Bcl-2 over-expression in PhIP-induced colon tumors involving beta-catenin, c-Myc and E2F1., For more Mechanism of Action (Complete) data for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (7 total), please visit the HSDB record page.
Record name 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Gray-white crystals, Solid

CAS No.

105650-23-5, 138370-35-1
Record name 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105650-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105650235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-b)pyridin-2-amine, 1-methyl-6-phenyl-, labeled with tritium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138370351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-1-METHYL-6-PHENYLIMIDAZO(4,5-B)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909C6UN66T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

327 °C, MP: 327-328 °C, 327 - 328 °C
Record name 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Reactant of Route 3
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Reactant of Route 4
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Reactant of Route 5
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Reactant of Route 6
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.